molecular formula C13H26N2OS B12446656 N-(2,4,4-trimethylpentan-2-yl)morpholine-4-carbothioamide

N-(2,4,4-trimethylpentan-2-yl)morpholine-4-carbothioamide

Cat. No.: B12446656
M. Wt: 258.43 g/mol
InChI Key: RHXHZAYGAXPISQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4,4-trimethylpentan-2-yl)morpholine-4-carbothioamide typically involves the reaction of morpholine derivatives with isothiocyanates under controlled conditions. One common method includes the reaction of 4-morpholinecarbothioamide with 2,4,4-trimethylpentan-2-yl isothiocyanate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to achieve the desired quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2,4,4-trimethylpentan-2-yl)morpholine-4-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,4,4-trimethylpentan-2-yl)morpholine-4-carbothioamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Exhibits antimicrobial and antioxidant properties, making it a candidate for developing new antibiotics and antifungal agents.

    Medicine: Potential use in drug development due to its biological activities.

    Industry: Used in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(2,4,4-trimethylpentan-2-yl)morpholine-4-carbothioamide involves its interaction with biological targets such as enzymes and receptors. The compound’s thioamide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4,4-trimethylpentan-2-yl)morpholine-4-carbothioamide is unique due to its combination of a morpholine ring and a carbothioamide group, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development .

Properties

Molecular Formula

C13H26N2OS

Molecular Weight

258.43 g/mol

IUPAC Name

N-(2,4,4-trimethylpentan-2-yl)morpholine-4-carbothioamide

InChI

InChI=1S/C13H26N2OS/c1-12(2,3)10-13(4,5)14-11(17)15-6-8-16-9-7-15/h6-10H2,1-5H3,(H,14,17)

InChI Key

RHXHZAYGAXPISQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C)(C)NC(=S)N1CCOCC1

Origin of Product

United States

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